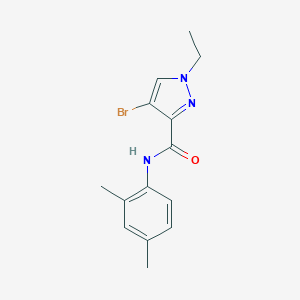![molecular formula C20H17F3N4O2 B280197 3-[(1-ethyl-1H-1,3-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B280197.png)
3-[(1-ethyl-1H-1,3-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]dihydro-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-ethyl-1H-1,3-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]dihydro-1H-pyrrole-2,5-dione is a complex organic compound that features a benzimidazole moiety, a trifluoromethyl group, and a pyrrolidinedione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-ethyl-1H-1,3-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]dihydro-1H-pyrrole-2,5-dione typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes. The next step involves the introduction of the ethyl group to the benzimidazole nitrogen, followed by the attachment of the trifluoromethylphenyl group through a nucleophilic substitution reaction. Finally, the pyrrolidinedione ring is formed through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1-ethyl-1H-1,3-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety typically yields N-oxides, while reduction of a nitro group results in the corresponding amine.
Applications De Recherche Scientifique
3-[(1-ethyl-1H-1,3-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-[(1-ethyl-1H-1,3-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrrolidinedione ring may interact with nucleophilic sites on proteins, leading to covalent modification and inhibition of their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Compounds such as omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Trifluoromethylphenyl derivatives: Compounds like fluoxetine and celecoxib contain the trifluoromethylphenyl group and are known for their pharmacological effects.
Pyrrolidinedione derivatives: Compounds such as thalidomide and lenalidomide feature the pyrrolidinedione ring and are used in various therapeutic applications.
Uniqueness
3-[(1-ethyl-1H-1,3-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]dihydro-1H-pyrrole-2,5-dione is unique due to the combination of these three functional groups, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with molecular targets, making it a versatile compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C20H17F3N4O2 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
3-[(1-ethylbenzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H17F3N4O2/c1-2-26-16-10-6-4-8-13(16)24-19(26)25-14-11-17(28)27(18(14)29)15-9-5-3-7-12(15)20(21,22)23/h3-10,14H,2,11H2,1H3,(H,24,25) |
Clé InChI |
XPZZWSBGLGQYPY-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1NC3CC(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F |
SMILES canonique |
CCN1C2=CC=CC=C2N=C1NC3CC(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280115.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280119.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280122.png)
![1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280126.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280128.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280130.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280131.png)
![4-Chlorophenyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B280132.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280134.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280135.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280137.png)
